molecular formula C13H14O3 B8694826 6-Cyclopropyl-5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one

6-Cyclopropyl-5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one

Cat. No.: B8694826
M. Wt: 218.25 g/mol
InChI Key: QEJDZXOOJWENQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

6-cyclopropyl-5-(2-hydroxyethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C13H14O3/c14-4-3-9-5-10-7-16-13(15)12(10)6-11(9)8-1-2-8/h5-6,8,14H,1-4,7H2

InChI Key

QEJDZXOOJWENQY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C3COC(=O)C3=C2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 ml flask containing a stir bar was added 5-(2-Hydroxyethyl)-6-vinyl-2-benzofuran-1(3H)-one (0.9 g, 4.41 mmol), and Palladium diacetate (0.049 g, 0.220 mmol), followed by addition of a freshly prepared diazomethane (3.7 g, 88 mmol) in diethyl ether (10 mL) over a course of 20 minutes. The resulting mixture was then stirred at room temperature in a shielded environment for 1 h. When the reaction was complete, the solvent was concentrated to dryness, dissolved in EtOAc, and washed with brine, dried (Na2SO4), filtered and concentrated to dryness. The resulting residue was used for the next step without further purification.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.049 g
Type
catalyst
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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